molecular formula C12H16ClNO4 B2655997 (4r)-4-Benzyl-d-glutamic acid hcl CAS No. 2055114-59-3

(4r)-4-Benzyl-d-glutamic acid hcl

Cat. No. B2655997
M. Wt: 273.71
InChI Key: YHPLSUDKIMKECP-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4r)-4-Benzyl-d-glutamic acid hcl” is a chemical compound with the molecular formula C12H16ClNO4 . It has a molecular weight of 273.71 . This compound is used for research purposes .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives similar to (4R)-4-Benzyl-D-glutamic acid HCl has been extensively studied. For instance, the crystal structure and absolute configuration of (+)-2-Benzylglutamic acid hydrobromide dihydrate were determined using three-dimensional X-ray intensity data. This research provides insight into the conformation of the glutamic acid carbon skeleton, which differs from other analyzed glutamic acids due to internal rotations of the C–C bonds, highlighting the unique and complicated three-dimensional hydrogen bond network (Ashida, Sasada, & Kakudo, 1967).

Neuropharmacology

Glutamic acid is the major excitatory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in physiological processes and is associated with various neurodegenerative disorders. Research into Glu receptor antagonists, acting at different receptor sites (e.g., NMDA, AMPA), has provided potential therapeutic agents for diseases like cerebral ischemia, epilepsy, and Alzheimer's disease. These findings are significant for the development of neuroprotectants in neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007).

Polymer Science

The study of double hydrophilic block copolymers, consisting of a Jeffamine block and poly(L-glutamic acid), demonstrated the synthesis of thermoresponsive micelles. These findings have implications for creating materials with specific temperature-responsive behaviors, potentially useful in drug delivery systems and materials science (Agut, Brûlet, Taton, & Lecommandoux, 2007).

Prodrug Development

Research on novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2 explores the synthesis and viability of tumor cell lines in the presence of these compounds. This approach aims at developing anticancer agents that are activated at the tumor site, potentially reducing side effects and increasing efficacy (Springer et al., 1990).

Biosynthetic Routes

The development of monodisperse derivatives of poly(α,L-glutamic acid) (PLGA) through a general biosynthetic route offers unique rodlike polymers for use in physical chemistry and materials science. This research contributes to the understanding and application of polymers in creating complex macromolecular architectures (Zhang, Fournier, Mason, & Tirrell, 1992).

Safety And Hazards

The compound “(4r)-4-Benzyl-d-glutamic acid hcl” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided . The compound should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

(2R,4R)-2-amino-4-benzylpentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLSUDKIMKECP-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride

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